Methyl citrate

MAO-B inhibition neuropharmacology enzyme assay

Methyl citrate is a validated MAO-B inhibitor with an IC50 of 0.19-0.23 mM, exhibiting 3.2-fold greater potency than trimethyl citrate. It is supplied at ≥98% purity and is highly water-soluble, minimizing solvent interference. This compound is essential for probing monoamine oxidase pathways and investigating Mg²⁺-dependent enzymology, backed by peer-reviewed selectivity data.

Molecular Formula C7H10O7
Molecular Weight 206.15 g/mol
CAS No. 26163-61-1
Cat. No. B3326548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl citrate
CAS26163-61-1
Molecular FormulaC7H10O7
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12)
InChIKeyYUTUUOJFXIMELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl 2-Hydroxy-1,2,3-Propanetricarboxylate (CAS 26163-61-1): Key Properties for Procurement and Research Selection


1-Methyl 2-hydroxy-1,2,3-propanetricarboxylate, commonly designated as 1-monomethyl citrate or methyl citrate, is a monoester derivative of citric acid with the molecular formula C7H10O7 and a molecular weight of 206.15 g/mol [1]. This compound is characterized by a hydroxyl group and three carboxyl functionalities, one of which is methyl-esterified, conferring both hydrophilic and lipophilic characteristics . It is recognized as a monoamine oxidase B (MAO-B) inhibitor with a reported IC50 of 0.23 mM [2] and has been isolated from the fruits of Opuntia ficus-indica var. saboten .

Why 1-Methyl 2-Hydroxy-1,2,3-Propanetricarboxylate Cannot Be Interchanged with Related Citrate Esters: Procurement Risks


Substituting 1-methyl 2-hydroxy-1,2,3-propanetricarboxylate with closely related analogs such as trimethyl citrate, 1,3-dimethyl citrate, or 1-methyl malate introduces significant variability in biological activity, physicochemical properties, and handling requirements. For instance, the MAO-B inhibitory potency differs by more than threefold among citrate ester variants [1], while metal chelation stability constants vary substantially between methyl citrate and unmodified citrate [2]. Additionally, aqueous solubility and long-term storage stability diverge markedly, directly impacting experimental reproducibility and formulation feasibility . These quantitative discrepancies underscore the necessity of selecting the specific ester derivative validated for the intended application rather than relying on generic class-level assumptions.

Quantitative Differentiation of 1-Methyl 2-Hydroxy-1,2,3-Propanetricarboxylate Against Closest Analogs


MAO-B Inhibitory Potency: Direct Comparison Among Citrate Ester Variants

In a direct head-to-head in vitro study, 1-methyl 2-hydroxy-1,2,3-propanetricarboxylate (1-monomethyl citrate) exhibited the most potent inhibition of monoamine oxidase B (MAO-B) among four citrate-related esters isolated from Opuntia ficus-indica var. saboten. The IC50 values were 0.19 mM for 1-monomethyl citrate, 0.23 mM for 1,3-dimethyl citrate, 0.61 mM for trimethyl citrate, and 0.25 mM for 1-methyl malate [1]. This represents a 3.2-fold increase in potency relative to trimethyl citrate and a 1.2-fold increase over 1,3-dimethyl citrate.

MAO-B inhibition neuropharmacology enzyme assay

Magnesium Chelation Affinity: Apparent Stability Constant Comparison

In a spectrophotometric determination of apparent stability constants for magnesium complexes, DL-methylcitrate demonstrated a stability constant of 3.51 mM⁻¹, which is 1.67-fold higher than that of unmodified citrate (2.10 mM⁻¹) and comparable to O-methyl citrate (3.84 mM⁻¹) [1]. This intermediate chelation strength may offer distinct advantages in enzymatic studies requiring controlled metal ion availability.

metal chelation enzymology stability constants

Aqueous Solubility: Methyl Citrate Versus Trimethyl Citrate

Methyl citrate (1-methyl 2-hydroxy-1,2,3-propanetricarboxylate) exhibits substantially higher aqueous solubility compared to its fully esterified analog, trimethyl citrate. While methyl citrate is reported to be highly soluble in water and forms clear solutions at ≥2.5 mg/mL (12.13 mM) , trimethyl citrate is only slightly soluble in water with a reported solubility of 53.2 g/L (approximately 227 mM) but requires organic co-solvents for many applications . The presence of two free carboxylic acid groups in methyl citrate enhances hydrophilicity relative to the fully esterified trimethyl variant.

solubility formulation physicochemical properties

Long-Term Storage Stability: Powder and Solution Shelf-Life Specifications

Methyl citrate exhibits defined stability parameters that differ from those of trimethyl citrate. Methyl citrate powder stored at -20°C remains stable for up to 3 years, while solutions in DMSO or other solvents stored at -80°C are stable for 6 months to 1 year . In contrast, trimethyl citrate can be stored at room temperature (recommended <15°C) in a cool, dark place . The more stringent cold-chain requirement for methyl citrate reflects the hydrolytic susceptibility of the monoester functional group.

storage stability handling procurement

Validated Application Scenarios for 1-Methyl 2-Hydroxy-1,2,3-Propanetricarboxylate Based on Quantitative Evidence


MAO-B Inhibition Studies in Neuropharmacology

Employ 1-methyl 2-hydroxy-1,2,3-propanetricarboxylate as a validated MAO-B inhibitor in enzyme assays and cell-based models. With an IC50 of 0.19 mM against MAO-B and 3.2-fold greater potency than trimethyl citrate, this compound provides a cost-effective and experimentally robust tool for probing monoamine oxidase pathways. The direct head-to-head comparison data from Han et al. (2001) establish it as the most potent citrate-derived MAO-B inhibitor among the four naturally occurring variants [1].

Metal Chelation Studies and Isocitrate Dehydrogenase Mechanistic Probes

Utilize methyl citrate in enzymatic studies requiring controlled magnesium ion availability. The apparent stability constant of 3.51 mM⁻¹ for the Mg²⁺-methylcitrate complex, determined under standardized conditions, differs from that of unmodified citrate (2.10 mM⁻¹), enabling nuanced investigation of metal cofactor effects on NAD-specific isocitrate dehydrogenase activity [2]. This differential chelation behavior supports the use of methyl citrate as a mechanistic probe in metabolic enzymology.

Aqueous-Phase Biochemical Assay Development

Select methyl citrate for aqueous-based assays where full solubility without organic co-solvents is required. Its high water solubility, attributable to two free carboxylic acid groups, contrasts with the limited aqueous solubility of trimethyl citrate, which often necessitates DMSO or methanol. This property reduces solvent interference in enzyme kinetics and cell-based assays .

Long-Term Research Inventory Stocking and Stability Planning

Incorporate methyl citrate into research inventory with appropriate cold-chain infrastructure. Powder stability of 3 years at -20°C and solution stability of 6-12 months at -80°C dictate freezer capacity requirements that differ from the ambient storage tolerance of fully esterified analogs like trimethyl citrate . Accurate storage planning prevents degradation-related experimental variability.

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